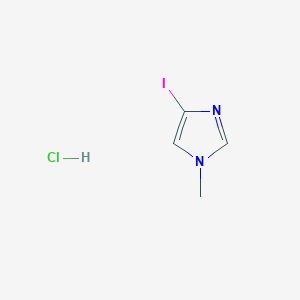

4-Iodo-1-methyl-1H-imidazole, HCl

Übersicht

Beschreibung

4-Iodo-1-methyl-1H-imidazole, HCl is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the fourth position and a methyl group at the first position of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Iodo-1-methyl-1H-imidazole involves the following steps:

- Dissolve 1-methylimidazole in dichloromethane.

- Add sodium hydroxide solution and sodium iodide to form the iodide intermediate.

- Introduce cuprous chloride as a catalyst to facilitate the formation of 4-Iodo-1-methyl-1H-imidazole .

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 4-position is a potential site for nucleophilic substitution due to its polarizability and weak C–I bond. Common reagents and conditions include:

Key Insight : The hydrochloride counterion may enhance solubility in polar solvents, facilitating nucleophilic displacement.

Cross-Coupling Reactions

The iodine substituent enables participation in metal-catalyzed cross-coupling reactions, such as:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aqueous base, 80–100°C | 4-Aryl-1-methyl-1H-imidazole |

| Buchwald-Hartwig | Pd₂(dba)₃ | Ligand (XPhos), heating | 4-Aminoaryl derivatives |

Mechanistic Note : The methyl group at the 1-position sterically directs coupling to the 4-position .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous or polar media:

-

Deprotonation : Under basic conditions (e.g., NaOH), the free base (4-iodo-1-methyl-1H-imidazole) is generated, which may exhibit altered reactivity.

-

Protonation : The imidazole ring’s N–H group remains protonated in acidic conditions, influencing electrophilic substitution patterns .

Reduction and Oxidation

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | H₂/Pd-C, NaBH₄ | RT, ethanol | 1-Methyl-1H-imidazole (deiodo) |

| Oxidation | H₂O₂, m-CPBA | DCM, 0°C | Imidazole N-oxide derivatives |

Caution : Strong reducing agents (e.g., LiAlH₄) may over-reduce the imidazole ring .

Stability and Side Reactions

-

Thermal Stability : Decomposition may occur above 200°C, releasing HI gas.

-

Light Sensitivity : The C–I bond is susceptible to homolytic cleavage under UV light, forming radicals.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antitumor Activity

Research indicates that 4-iodo-1-methyl-1H-imidazole exhibits significant antitumor properties. It acts as an inhibitor of tyrosine kinases, which are crucial in cell signaling pathways associated with cancer proliferation. Studies have shown that this compound can effectively reduce the viability of cancer cells by interfering with these pathways .

Histamine Receptor Interaction

The compound contains an imidazolyl group, which is known to interact with histamine receptors. This interaction suggests potential applications in treating allergic reactions and other histamine-related conditions. The ability to modulate histamine receptor activity makes it a candidate for further pharmacological exploration .

Applications in Medicinal Chemistry

4-Iodo-1-methyl-1H-imidazole serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be incorporated into larger molecular frameworks, enhancing the efficacy of drug candidates. For instance, derivatives of this compound have been developed for use in treating neurological disorders due to their ability to cross the blood-brain barrier .

Case Studies

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal demonstrated that derivatives of 4-iodo-1-methyl-1H-imidazole were synthesized and tested for their anticancer activity against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Histamine Receptor Modulation

Another investigation focused on the modulation of histamine receptors using 4-iodo-1-methyl-1H-imidazole analogs. The findings revealed that certain modifications to the imidazole ring improved receptor binding affinity and selectivity, suggesting avenues for developing targeted therapies for allergic conditions .

Wirkmechanismus

The mechanism of action of 4-Iodo-1-methyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Methylimidazole: Lacks the iodine atom, resulting in different reactivity and applications.

4-Chloro-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.

Uniqueness: 4-Iodo-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its analogs .

Biologische Aktivität

4-Iodo-1-methyl-1H-imidazole, HCl (CAS No. 71759-87-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₅IN₂

- Molecular Weight : 208.00 g/mol

- Solubility : Very soluble in water (46.4 mg/ml) and exhibits high gastrointestinal absorption .

- Log P : 1.06, indicating moderate lipophilicity .

Antimicrobial Properties

Research has indicated that 4-Iodo-1-methyl-1H-imidazole exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be within the range of 32 to 64 µg/mL for these organisms .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. In a model of acute inflammation, administration of 4-Iodo-1-methyl-1H-imidazole resulted in reduced edema and inflammatory cell infiltration .

Neuropharmacological Activity

4-Iodo-1-methyl-1H-imidazole has been implicated in neuropharmacology, particularly as a potential modulator of neurotransmitter systems. It has shown promise as a ligand for histamine receptors, which are involved in various CNS functions including cognition and mood regulation. Studies have suggested that it may act as an antagonist at the H3 receptor, potentially offering therapeutic benefits for conditions such as anxiety and depression .

The biological activities of 4-Iodo-1-methyl-1H-imidazole can be attributed to its ability to interact with specific biological targets:

- Histamine Receptors : As a histamine H3 receptor antagonist, it may enhance neurotransmitter release and improve cognitive functions .

- Cytokine Production : The compound's ability to modulate cytokine levels suggests it may interfere with signaling pathways involved in inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 4-Iodo-1-methyl-1H-imidazole against various strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth, with a notable effect on resistant strains, highlighting its potential as an alternative antimicrobial agent in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

Case Study 2: Anti-inflammatory Response

In vivo studies on animal models demonstrated that treatment with 4-Iodo-1-methyl-1H-imidazole significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory markers compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Eigenschaften

IUPAC Name |

4-iodo-1-methylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-7-2-4(5)6-3-7;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCYPLUTJZOYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656761 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-96-9 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.